2-(1-Imidazol-1-ylhexan-2-yl)pyridine;nitric acid
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Overview
Description
2-(1-Imidazol-1-ylhexan-2-yl)pyridine;nitric acid is a compound that combines the structural features of imidazole, pyridine, and nitric acid Imidazole is a five-membered heterocyclic compound containing nitrogen atoms, while pyridine is a six-membered heterocyclic compound with a nitrogen atom Nitric acid is a strong oxidizing agent and acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Imidazol-1-ylhexan-2-yl)pyridine typically involves the formation of the imidazole and pyridine rings followed by their coupling. One common method is the condensation of 1,2-diketones with urotropine in the presence of ammonium acetate, which enables the formation of imidazole rings . The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and solvent-free conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1-Imidazol-1-ylhexan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The imidazole and pyridine rings can be oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration with nitric acid can introduce nitro groups onto the aromatic rings, while reduction can lead to the formation of amines .
Scientific Research Applications
2-(1-Imidazol-1-ylhexan-2-yl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-Imidazol-1-ylhexan-2-yl)pyridine involves its interaction with molecular targets, such as enzymes and receptors. The imidazole and pyridine rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The nitric acid component can act as an oxidizing agent, modifying the structure and function of biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Similar in structure but lacks the hexan-2-yl group.
2-(1H-Imidazol-4-yl)pyridine: Differently substituted imidazole ring.
3-(1H-Imidazol-1-yl)pyridine: Imidazole ring attached at a different position on the pyridine ring.
Uniqueness
2-(1-Imidazol-1-ylhexan-2-yl)pyridine;nitric acid is unique due to the presence of the hexan-2-yl group, which can influence its chemical reactivity and biological activity. The combination of imidazole, pyridine, and nitric acid components provides a versatile scaffold for various applications in research and industry .
Properties
CAS No. |
61055-83-2 |
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Molecular Formula |
C14H21N5O6 |
Molecular Weight |
355.35 g/mol |
IUPAC Name |
2-(1-imidazol-1-ylhexan-2-yl)pyridine;nitric acid |
InChI |
InChI=1S/C14H19N3.2HNO3/c1-2-3-6-13(11-17-10-9-15-12-17)14-7-4-5-8-16-14;2*2-1(3)4/h4-5,7-10,12-13H,2-3,6,11H2,1H3;2*(H,2,3,4) |
InChI Key |
PSVYWGGGUFCICH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN1C=CN=C1)C2=CC=CC=N2.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
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